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Introduction
Flow cytometry is a powerful technique for the identification and quantification of

heterogeneous cell populations within human peripheral blood mononuclear cells (PBMCs). A

well-defined gating strategy is crucial for accurate and reproducible immunophenotyping.

These application notes provide a detailed protocol and gating strategies for the major immune

cell subsets found in human PBMCs, including T cells, B cells, Natural Killer (NK) cells, and

monocytes.

Experimental Protocols
PBMC Isolation from Whole Blood using Ficoll-Paque
Density Gradient Centrifugation
This protocol describes the isolation of PBMCs from whole human blood.

Materials:

Human whole blood collected in EDTA or heparin tubes

Ficoll-Paque PLUS (or similar density gradient medium)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4
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Fetal Bovine Serum (FBS)

50 mL conical tubes

15 mL conical tubes

Serological pipettes

Centrifuge

Procedure:

Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical

tube. To avoid mixing, slowly pipette the blood down the side of the tube.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat"

layer containing PBMCs, the Ficoll-Paque layer, and the bottom layer of red blood cells and

granulocytes.

Carefully aspirate the upper plasma layer without disturbing the buffy coat.

Collect the buffy coat layer containing the PBMCs using a clean serological pipette and

transfer to a new 50 mL conical tube.

Wash the isolated PBMCs by adding PBS to bring the volume up to 50 mL.

Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

Resuspend the cell pellet in a small volume of PBS or appropriate buffer for cell counting and

viability assessment (e.g., using Trypan Blue).

The cells are now ready for staining.

Immunofluorescent Staining of Human PBMCs
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This protocol outlines the steps for staining PBMCs with fluorescently conjugated antibodies for

flow cytometry analysis.

Materials:

Isolated PBMCs

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc receptor blocking solution (e.g., Human TruStain FcX™)

Fluorochrome-conjugated antibodies

Viability dye (e.g., a fixable viability dye)

Fixation/Permeabilization buffer (if performing intracellular staining)

FACS tubes or 96-well plates

Procedure:

Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in Flow Cytometry

Staining Buffer.

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube or well.

Optional but recommended: Fc Receptor Blocking. Add Fc receptor blocking solution to the

cells and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

Surface Staining: Add the predetermined optimal concentration of each fluorochrome-

conjugated surface antibody to the appropriate tubes.

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400

x g for 5 minutes at 4°C. Discard the supernatant.
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Viability Staining: If using a fixable viability dye, resuspend the cells in 100 µL of PBS and

add the viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes

at 4°C in the dark. Wash the cells as in step 6.

Intracellular Staining (if required): a. Resuspend the cells in 100 µL of

Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the

dark. b. Wash the cells with Permeabilization Buffer. c. Add the intracellular antibodies

diluted in Permeabilization Buffer and incubate for 30 minutes at 4°C in the dark. d. Wash the

cells twice with Permeabilization Buffer.

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Acquire the samples on a flow cytometer as soon as possible.

Data Presentation: PBMC Subset Markers
The following tables summarize the key markers for identifying major human PBMC subsets.

Note that marker expression can be variable, and the use of a panel of antibodies is essential

for accurate identification.

Table 1: T Cell Subsets

Cell Subset Lineage Marker
Key Markers for Sub-
classification

T Cells CD3+

Helper T Cells CD4+

Cytotoxic T Cells CD8+

Naïve T Cells CD45RA+, CCR7+

Central Memory CD45RA-, CCR7+

Effector Memory CD45RA-, CCR7-

TEMRA CD45RA+, CCR7-

Regulatory T Cells CD4+ CD25+, FOXP3+, CD127dim
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Table 2: B Cell Subsets

Cell Subset Lineage Marker
Key Markers for Sub-
classification

B Cells CD19+

Naïve B Cells IgD+, CD27-

Memory B Cells CD27+

- Unswitched Memory IgD+, CD27+

- Switched Memory IgD-, CD27+

Plasmablasts CD27++, CD38++

Transitional B Cells CD24++, CD38++

Table 3: NK Cell Subsets

Cell Subset Lineage Marker
Key Markers for Sub-
classification

NK Cells CD3-, CD56+

CD56 bright High CD56 expression, CD16-

CD56 dim Low CD56 expression, CD16+

Table 4: Monocyte Subsets

Cell Subset Lineage Marker
Key Markers for Sub-
classification

Monocytes CD14+ and/or CD16+

Classical Monocytes CD14++, CD16-

Intermediate Monocytes CD14++, CD16+

Non-classical Monocytes CD14+, CD16++
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Gating Strategy Visualizations
The following diagrams illustrate a hierarchical gating strategy for identifying major PBMC
subsets.

Initial Gating: Singlets and Live Cells
This initial gating strategy is fundamental to any PBMC flow cytometry analysis to ensure data

quality.
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pbmc-subsets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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